molecular formula C18H15N5O3S B10963229 1-(9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)ethyl (2-nitrophenyl) ether

1-(9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)ethyl (2-nitrophenyl) ether

Cat. No.: B10963229
M. Wt: 381.4 g/mol
InChI Key: JYEPQYDUDVSFKG-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a cyclopentathiophene core with a triazolopyrimidine moiety. Its systematic name is quite a mouthful, but let’s break it down:

    Cyclopentathiophene: A five-membered ring containing four carbon atoms and one sulfur atom.

    Triazolopyrimidine: A bicyclic system formed by fusing a triazole ring (a five-membered ring containing three nitrogen atoms) with a pyrimidine ring (a six-membered ring containing two nitrogen and four carbon atoms).

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and often closely guarded secrets. researchers and companies likely employ a combination of organic synthesis, purification, and optimization to produce this compound efficiently.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The compound’s triazolopyrimidine ring can undergo nucleophilic substitution reactions, where substituents are replaced by other functional groups.

    Oxidation and Reduction: Depending on the substituents, oxidation or reduction reactions may occur at various positions.

    Ring Closure Reactions: The cyclopentathiophene ring can participate in ring-closing reactions to form larger fused rings.

Common Reagents and Conditions::

    Nucleophilic Substitution: Alkyl halides, amines, and bases.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:: The specific products depend on the reaction conditions and substituents. Variations in the substituents can lead to diverse derivatives with distinct properties.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block for designing novel molecules.

    Industry: May serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism remains elusive, but researchers hypothesize that it interacts with specific cellular targets or pathways. Further studies are needed to unravel its precise mode of action.

Comparison with Similar Compounds

    3-Ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine: .

    N’-(9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-5-yl)-N,N-diethyl-1,2-ethanediamine: .

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

4-[1-(2-nitrophenoxy)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C18H15N5O3S/c1-10(26-13-7-3-2-6-12(13)23(24)25)16-20-17-15-11-5-4-8-14(11)27-18(15)19-9-22(17)21-16/h2-3,6-7,9-10H,4-5,8H2,1H3

InChI Key

JYEPQYDUDVSFKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCC4)OC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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